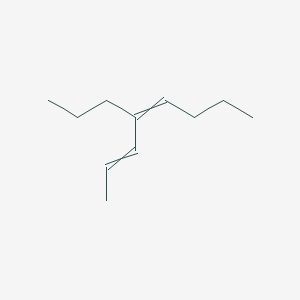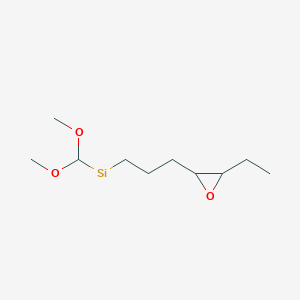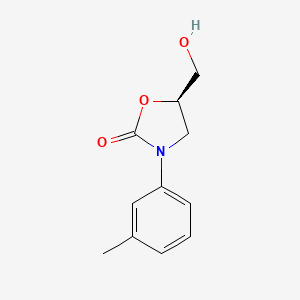![molecular formula C18H10F12O B12560505 1,1'-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene] CAS No. 189446-57-9](/img/structure/B12560505.png)
1,1'-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene] is a chemical compound with the molecular formula C18H10F12O. This compound is known for its unique structure, which includes two benzene rings connected by an oxybis(methylene) bridge, and each benzene ring is substituted with two trifluoromethyl groups. The presence of trifluoromethyl groups imparts significant chemical stability and unique reactivity to the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene] typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with formaldehyde in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the benzyl chloride reacts with formaldehyde to form the oxybis(methylene) bridge .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the trifluoromethyl groups to trifluoromethyl alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Trifluoromethyl alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1’-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with high chemical stability.
Wirkmechanismus
The mechanism of action of 1,1’-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene] involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with various biological molecules, leading to changes in their activity. The compound can also act as a ligand, binding to metal ions and forming stable complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-[Oxybis(methylene)]bis[4-(benzyloxy)benzene]
- Benzene,1,1’-[oxybis(methylene)]bis[4-methoxy-]
- 1,3-Bis(trifluoromethyl)benzene
Uniqueness
1,1’-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene] is unique due to the presence of two trifluoromethyl groups on each benzene ring, which imparts significant chemical stability and unique reactivity compared to other similar compounds. This makes it particularly valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
189446-57-9 |
|---|---|
Molekularformel |
C18H10F12O |
Molekulargewicht |
470.3 g/mol |
IUPAC-Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methoxymethyl]-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C18H10F12O/c19-15(20,21)11-1-9(2-12(5-11)16(22,23)24)7-31-8-10-3-13(17(25,26)27)6-14(4-10)18(28,29)30/h1-6H,7-8H2 |
InChI-Schlüssel |
XULZVOCPCPJDOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)COCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-{[(5S)-2-Oxo-1,3-oxazolidin-5-yl]methyl}-1H-indol-3-yl)acetic acid](/img/structure/B12560431.png)


![(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol](/img/structure/B12560459.png)
![4-Methoxy-2-methyl-N-[3-(propan-2-yl)phenyl]aniline](/img/structure/B12560463.png)
![4-Methoxy-2-[(E)-phenyldiazenyl]pyridine](/img/structure/B12560466.png)
![2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12560470.png)



![5,8-Diethyl-1H-imidazo[4,5-G]quinoxaline-6,7-dione](/img/structure/B12560479.png)

![(2R)-2-[(Triphenylsilyl)oxy]propanal](/img/structure/B12560481.png)
